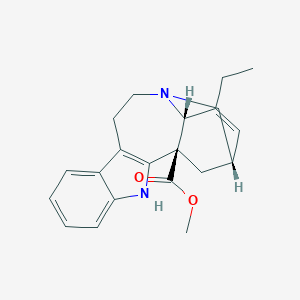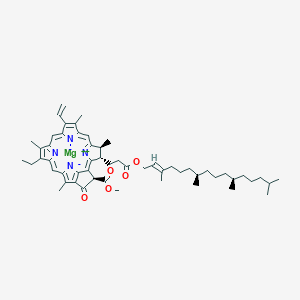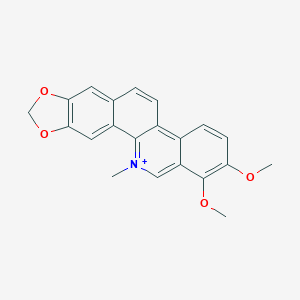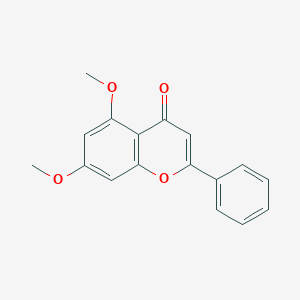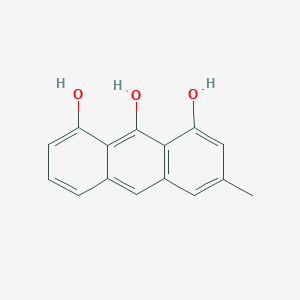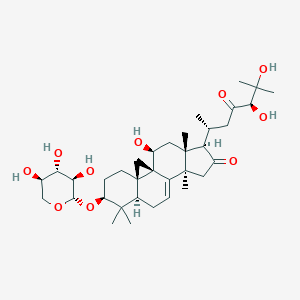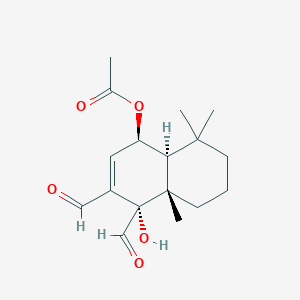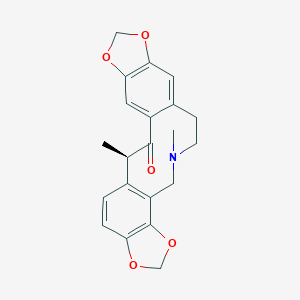
Corycavamine
Übersicht
Beschreibung
Corycavamine is a natural alkaloid derived from the root of the Corydalis yanhusuo plant, which is native to China. It has a variety of medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. It has been studied extensively in recent years, and its potential therapeutic applications are being explored.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Targets : Corycavamine from Corydalis cava showed inhibitory activity against BACE1, an enzyme involved in Alzheimer's disease, and demonstrated the ability to cross the blood-brain barrier (Chlebek et al., 2016).
Dopamine D1 Receptor Antagonists : Alkaloids from Corydalis yanhusuo, including corycavamine, were identified as antagonists of the dopamine D1 receptor, which may be relevant for treating drug addiction and pain (Wu et al., 2018).
Cholinesterase Inhibitory and Anti-amnesic Activity : Corydalis turtschaninovii alkaloids, potentially including corycavamine, have shown acetylcholinesterase inhibitory activity and could help in treating cognitive impairment (Hung et al., 2008).
Glycine Receptor Effects : Corymine, an alkaloidal component that might be related to corycavamine, influenced glycine receptors, relevant for understanding convulsions and seizure disorders (Leewanich et al., 1997).
Opioid Abuse and Addiction Treatment : Corydaline and l-tetrahydropalmatine, compounds related to corycavamine, showed potential in treating opioid abuse and addiction (Jiang et al., 2020).
Rhizoma Corydalis Pharmacological Properties : Corycavamine, as part of Rhizoma Corydalis, contributes to its diverse pharmacological effects, including analgesic, anti-arrhythmia, and other therapeutic benefits (Tian et al., 2020).
GABA(A) Receptor Influence : Protoberberine alkaloids, related to corycavamine, influenced the GABA(A) receptor, which is significant in understanding neurological and psychological disorders (Halbsguth et al., 2003).
Antidepressive Effects : The total alkaloid of Corydalis Rhizoma, which includes corycavamine, showed antidepressive effects in a rat model, indicating potential use in mental health treatments (Wu et al., 2015).
Eigenschaften
IUPAC Name |
(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWLEQYUFDNTA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200105 | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corycavamine | |
CAS RN |
521-85-7 | |
| Record name | Corycavamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYCAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural relationship between Corycavamine and Corycavine?
A1: Corycavamine is actually the same compound as (+)-Corycavine. Research has established their equivalency through resolution and characterization studies. []
Q2: What is the absolute configuration of Corycavamine?
A2: (+)-Corycavine, and therefore Corycavamine, has been assigned the 13R configuration based on circular dichroism (CD) spectroscopic data. []
Q3: What insights does the crystal structure of Corycavine provide about its conformation?
A3: X-ray crystallography reveals that Corycavine exists in a conformation stabilized by a strong electrostatic interaction between the nitrogen atom and a carbon atom within the molecule. This interaction is significant in maintaining the stability of the 10-membered ring present in its structure. [] Furthermore, this conformation observed in the solid state is also maintained in solution, as confirmed by NMR spectroscopy. []
Q4: Are there any known biosynthetic pathways for Corycavamine?
A4: While specific biosynthetic pathways for Corycavamine itself are not outlined in the provided research, studies using Corydalis incisa plants highlight the biosynthetic route to Corycavine. It involves the conversion of (±)-mesotetrahydrocorysamine and (±)-tetrahydrocorysamine to their respective α-N-methosalts, which subsequently lead to the formation of Corycavine. []
Q5: Which plant species are known to contain Corycavamine?
A6: Corycavamine, being equivalent to (+)-Corycavine, is found in plants where (+)-Corycavine has been identified. The provided research indicates its presence in Corydalis incisa [] and Corydalis taliensis. []
Q6: What other alkaloids are often found alongside Corycavamine in plant extracts?
A7: Analysis of plant extracts, particularly from the Corydalis genus, frequently reveals the co-occurrence of Corycavamine with other alkaloids like protopine, corynoline, acetylcorynoline, corydamine, and others. [, ] These co-occurring alkaloids suggest shared biosynthetic pathways and potential synergistic effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



